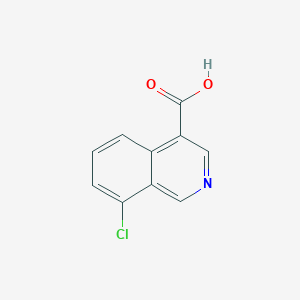

8-Chloroisoquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Chloroisoquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H6ClNO2. It belongs to the class of isoquinolines, which are fused ring compounds consisting of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a chlorine atom at the 8th position and a carboxylic acid group at the 4th position of the isoquinoline ring system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method provides a facile and efficient route to obtain quinoline-4-carboxylic acids.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal catalysts or catalyst-free processes in water, can enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 8-chloroisoquinoline-4-methanol.

Substitution: 8-substituted isoquinoline-4-carboxylic acids.

Applications De Recherche Scientifique

8-Chloroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 8-chloroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- Quinoline-4-carboxylic acid

- 8-Bromoisoquinoline-4-carboxylic acid

- 8-Methylisoquinoline-4-carboxylic acid

Comparison: 8-Chloroisoquinoline-4-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Activité Biologique

8-Chloroisoquinoline-4-carboxylic acid (C10H6ClNO2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by recent research findings and case studies.

- Molecular Formula : C10H6ClNO2

- IUPAC Name : this compound

- SMILES Notation : C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O

Biological Activity Overview

Research indicates that this compound exhibits significant activity against various cancer cell lines and shows promise in antimicrobial and antiparasitic applications. The compound is particularly noted for its ability to inhibit alkaline phosphatases, which are enzymes involved in various physiological processes, including bone mineralization and cellular signaling.

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can effectively inhibit the growth of cancer cells. For instance, a study showed that derivatives of quinoline-4-carboxylic acids exhibited potent antileishmanial activity against Leishmania donovani parasites, indicating their potential as therapeutic agents in treating parasitic infections alongside cancer .

The biological mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound acts as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP).

- Cell Cycle Arrest : In vitro studies have shown that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). For example, it was observed that certain derivatives could arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines, revealing that some derivatives had IC50 values as low as 168.78 µM against MCF-7 cells, demonstrating significant anticancer potential .

- The compound's ability to induce apoptosis was confirmed through flow cytometric analysis, showing an increase in total cell death compared to positive controls .

- Antimicrobial Properties :

-

Antiparasitic Activity :

- The compound was found to possess significant antileishmanial activity, with studies indicating effective inhibition of Leishmania donovani, showcasing its potential as a therapeutic agent for parasitic diseases.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other related compounds. Below is a comparative table highlighting key differences:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Quinoline-4-Carboxylic Acid | Lacks chlorine substituent | Antimicrobial properties |

| 6-Chloroquinoline-4-Carboxylic Acid | Chlorine at position 6 | Anticancer activity |

| Isoquinoline-1-Carboxylic Acid | Different position for carboxyl group | Neuroprotective effects |

| This compound | Chlorine at position 8 | Anticancer, antimicrobial, antiparasitic |

Propriétés

IUPAC Name |

8-chloroisoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-3-1-2-6-7(9)4-12-5-8(6)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEGXYDMCQMRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.